Renoprotective Efficacy in Diabetic Nephropathy: Ro 22-3581 vs. Ozagrel
In a 170-day study of streptozotocin-induced diabetic rats (SDRs), Ro 22-3581 (100 mg/kg/day p.o.) completely prevented the 3-fold increase in urinary albumin and thromboxane B₂ (TXB₂) excretion observed in untreated diabetic controls [1]. Crucially, this renoprotective effect occurred without altering prostaglandin E₂ (PGE₂) excretion, confirming target selectivity in vivo [1]. In contrast, the clinically used TX synthase inhibitor ozagrel (OKY-046) has been reported to reduce, but not fully prevent, urinary albumin excretion in diabetic nephropathy patients, and its effects are associated with shifts in the urinary 6-keto-PGF₁α/TXB₂ ratio [2].
| Evidence Dimension | Prevention of diabetic albuminuria |
|---|---|
| Target Compound Data | 100% prevention of rise in urinary albumin excretion |
| Comparator Or Baseline | Ozagrel (OKY-046): Reduction, but not complete prevention, of urinary albumin excretion |
| Quantified Difference | Complete prevention vs. partial reduction |
| Conditions | Rat model of streptozotocin-induced diabetes (170 days) vs. Human NIDDM patients |
Why This Matters
For researchers investigating the specific contribution of TXA₂ to diabetic renal injury, Ro 22-3581 offers a validated model of complete functional rescue, a more robust phenotypic endpoint than the partial attenuation seen with ozagrel.
- [1] Craven PA, et al. Suppression of urinary albumin excretion in diabetic rats by 4'(imidazol-1-yl) acetophenone, a selective inhibitor of thromboxane synthesis. J Lab Clin Med. 1990;116(4):469-78. View Source
- [2] Prostaglandins and diabetic nephropathy. (Review summarizing ozagrel effects). Available at: https://read.qxmd.com/read/ (PMID: 19031581). View Source
